molecular formula C18H20FNO3 B10844192 4-Fluorophenyl 4-butoxybenzylcarbamate

4-Fluorophenyl 4-butoxybenzylcarbamate

Cat. No.: B10844192
M. Wt: 317.4 g/mol
InChI Key: BVPXJSVMJYBIRX-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-butoxybenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorophenyl group and a butoxybenzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 4-fluorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-butoxybenzylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-butoxybenzylcarbamate involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to increased levels of endocannabinoids, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 4-butoxybenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FAAH sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C18H20FNO3

Molecular Weight

317.4 g/mol

IUPAC Name

(4-fluorophenyl) N-[(4-butoxyphenyl)methyl]carbamate

InChI

InChI=1S/C18H20FNO3/c1-2-3-12-22-16-8-4-14(5-9-16)13-20-18(21)23-17-10-6-15(19)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,20,21)

InChI Key

BVPXJSVMJYBIRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)F

Origin of Product

United States

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